1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one, also known as CEPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule is of interest due to its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is complex and is still being studied. It is believed to interact with several biological targets, including GABA receptors, voltage-gated ion channels, and enzymes involved in neurotransmitter synthesis. By modulating these targets, 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can affect the activity of neurons and other cells in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of GABA receptors, leading to anxiolytic and sedative effects. It has also been shown to affect the activity of voltage-gated ion channels, leading to analgesic effects. Additionally, 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been shown to affect the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is its versatility. It can be used to develop drugs for a wide range of diseases, making it a valuable tool for medicinal chemistry research. Additionally, the synthesis of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been optimized to yield high purity and high yields, making it a reliable source of the compound for further research.
One limitation of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is its complexity. The mechanism of action of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is still being studied, and it is not yet fully understood how it interacts with various biological targets. Additionally, the effects of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one on the body are not yet fully understood, and more research is needed to fully explore its potential applications.
Future Directions
There are several potential future directions for research on 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of drugs for neurological disorders, such as anxiety and depression. 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been shown to have anxiolytic and sedative effects, making it a promising candidate for the development of new drugs for these conditions.
Another potential application of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is in the development of analgesics. 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been shown to affect the activity of voltage-gated ion channels, leading to analgesic effects. This makes it a promising candidate for the development of new drugs for pain management.
Overall, 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a promising compound for medicinal chemistry research. Its unique chemical structure and ability to interact with various biological targets make it a valuable tool for the development of new drugs. With further research, 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one may prove to be a valuable asset in the fight against disease.
Synthesis Methods
The synthesis of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one involves several steps, starting with the reaction of cyclopropylamine with ethyl 4-chloroacetoacetate to produce a key intermediate. This intermediate is then reacted with 4-ethylpiperazine-1-carboxylic acid to form the final product, 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one. The synthesis of 1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been optimized to yield high purity and high yields, making it a viable candidate for further research.
Scientific Research Applications
1-Cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against several biological targets, including enzymes, receptors, and ion channels. This makes it a versatile molecule that can be used to develop drugs for a wide range of diseases.
properties
IUPAC Name |
1-cyclopropyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-15-5-7-16(8-6-15)14(19)11-9-13(18)17(10-11)12-3-4-12/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORFRYNXJQXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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